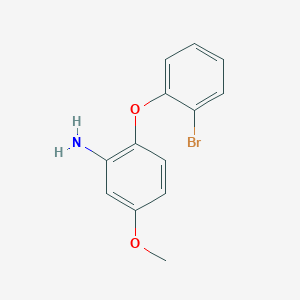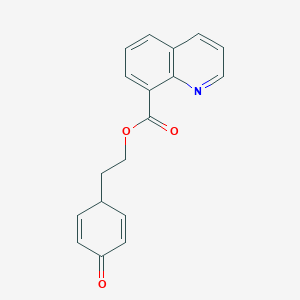![molecular formula C15H20N2O2S B11835780 7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 66802-61-7](/img/structure/B11835780.png)
7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Benzyl-1-thia-4,7-diazaspiro[45]decane-3-carboxylic acid is a spirocyclic compound that features a unique structure combining a benzyl group, a thia (sulfur-containing) ring, and a diazaspiro (nitrogen-containing) ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available N-benzylpiperidone and thioglycolic acid.
Condensation Reaction: A one-pot three-component condensation reaction is performed using N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux conditions.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in yields ranging from 27% to 60%.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the diazaspiro ring or the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzyl derivatives.
Aplicaciones Científicas De Investigación
7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-ulcer agent, with activity comparable to omeprazole.
Pharmaceutical Research: It is being investigated for its anticancer properties, particularly against liver, prostate, and colorectal cancer cell lines.
Chemical Biology: The compound’s unique structure makes it a valuable tool for studying spirocyclic compounds and their interactions with biological targets.
Mecanismo De Acción
The mechanism of action of 7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Anti-Ulcer Activity: The compound likely inhibits proton pumps or other enzymes involved in gastric acid secretion, similar to omeprazole.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with key signaling pathways and molecular targets involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4,5]decan-3-one
- 8-Benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4,5]decan-3-one
- 4,8-Dibenzyl-1-thia-4,8-diazaspiro[4,5]decan-3-one
Uniqueness
7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid stands out due to its specific substitution pattern and the presence of a carboxylic acid group, which can influence its biological activity and solubility. This makes it a versatile compound for various research applications.
Propiedades
Número CAS |
66802-61-7 |
|---|---|
Fórmula molecular |
C15H20N2O2S |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
9-benzyl-1-thia-4,9-diazaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C15H20N2O2S/c18-14(19)13-10-20-15(16-13)7-4-8-17(11-15)9-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2,(H,18,19) |
Clave InChI |
LPJZSUHQAKGWCC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CN(C1)CC3=CC=CC=C3)NC(CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate](/img/structure/B11835728.png)






![tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11835785.png)
![5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11835786.png)
